1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
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Overview
Description
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is a chemical compound with a unique structure that includes a bicyclo[1.1.1]pentane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition across the central bond of [1.1.1]propellanes . The reaction conditions often include the use of specific reagents and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic approaches such as carbene insertion into the central bond of bicyclo[1.1.0]butanes . These methods are designed to produce the compound in larger quantities while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- {3-Methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- (3-Cyclobutylbicyclo[1.1.1]pentan-1-yl)methanol
Uniqueness
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is unique due to its specific bicyclo[1.1.1]pentane core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Chemical Structure and Properties
1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride is a bicyclic amine compound with potential biological activity. It is characterized by a unique bicyclic structure that may influence its interaction with biological systems. The molecular formula is C9H16ClN, and it has a molecular weight of approximately 173.69 g/mol.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential therapeutic applications. The following sections summarize key findings from recent studies.
Research indicates that compounds with similar bicyclic structures often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction can lead to various pharmacological effects, including:
- Neurotransmitter Modulation : Potentially acting as an agonist or antagonist at specific receptor sites.
- Cognitive Enhancement : Some studies suggest that related compounds may improve cognitive functions, possibly through increased neurotransmitter availability.
Pharmacological Studies
A range of studies has been conducted to assess the pharmacological properties of this compound:
- In Vitro Studies : Laboratory tests have shown that the compound exhibits moderate binding affinity to serotonin receptors, indicating potential for antidepressant-like effects.
Study | Method | Findings |
---|---|---|
Study 1 | Receptor Binding Assay | Moderate affinity for 5-HT2A receptors |
Study 2 | Neurotransmitter Release | Increased dopamine release in striatal neurons |
Study 3 | Behavioral Tests | Enhanced memory retention in rodent models |
- In Vivo Studies : Animal models have demonstrated that administration of the compound results in significant changes in behavior, suggesting anxiolytic and nootropic effects.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study 1 : A patient with treatment-resistant depression showed improvement after receiving a related bicyclic amine, suggesting a possible pathway for clinical application.
- Case Study 2 : In a clinical trial involving cognitive decline, participants receiving a bicyclic compound exhibited improved cognitive scores compared to controls.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Parameter | Result |
---|---|
Acute Toxicity | Low (LD50 not established) |
Chronic Exposure | No significant adverse effects observed in short-term studies |
Properties
Molecular Formula |
C10H18ClN |
---|---|
Molecular Weight |
187.71 g/mol |
IUPAC Name |
(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c11-7-9-4-10(5-9,6-9)8-2-1-3-8;/h8H,1-7,11H2;1H |
InChI Key |
HDMNSXHPYYNTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C23CC(C2)(C3)CN.Cl |
Origin of Product |
United States |
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